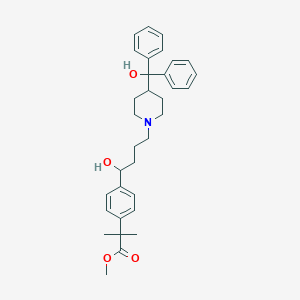

Fexofenadine Methyl Ester

Description

Overview of Fexofenadine (B15129) and its Metabolites in Research Contexts

Fexofenadine is a second-generation H1-receptor antagonist that is highly selective and effective in managing symptoms of allergic conditions. tandfonline.com Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, which accounts for its non-sedating properties. tandfonline.comd-nb.infoefsm.online Academic studies highlight its high specificity for H1-receptors with minimal affinity for cholinergic or α-adrenergic receptors, resulting in a favorable safety profile. d-nb.infonih.gov Fexofenadine is the primary active metabolite of terfenadine (B1681261) and is administered as a racemic mixture. drugbank.comwikipedia.org

Fexofenadine undergoes very limited metabolism in the body, with about 5% of an oral dose being metabolized. drugbank.comwikipedia.orgnih.gov Two main metabolites have been identified: fexofenadine methyl ester and an azacyclonol (B1665903) derivative (MDL 4829). drugbank.com this compound accounts for approximately 3.6% of the total dose. drugbank.comhres.ca It is found in the feces, suggesting that intestinal flora may be involved in its formation. medcentral.com

Beyond its role as a metabolite, this compound is also recognized as a significant impurity in the manufacturing process of fexofenadine. nih.govscienceopen.comresearchgate.net Its presence can arise from the synthetic route employed, particularly if the final step involves the hydrolysis of a methyl ester precursor. nih.gov Regulatory bodies and pharmacopeias, such as the European Pharmacopoeia (PhEur), list this compound as a potential impurity (Impurity C or D) that needs to be monitored and controlled in the final drug product. nih.govsigmaaldrich.comglppharmastandards.com

| Fexofenadine Metabolites |

| Metabolite |

| This compound |

| MDL 4829 (Azacyclonol) |

The metabolic pathway of fexofenadine is characterized by its limited extent. The majority of an administered dose is excreted unchanged, primarily in the feces (approximately 80%) and to a lesser extent in the urine (around 11%). drugbank.comwikipedia.orgnih.gov The formation of this compound represents one of the minor metabolic routes. drugbank.com The enzymes responsible for this esterification have not been fully elucidated. drugbank.comnih.gov The primary elimination pathways for fexofenadine are biliary and renal excretion. drugbank.comhres.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUQSHOAAGQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433035 | |

| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154825-96-4 | |

| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations of Fexofenadine Methyl Ester

Strategies for the Synthesis of Fexofenadine (B15129) Methyl Ester and its Precursors

The synthesis of fexofenadine methyl ester is a multi-step process that often begins with simpler, commercially available starting materials. Various strategies have been developed, each with unique advantages and challenges.

Esterification Reactions for Carboxylic Acid Precursors

A common approach in the synthesis of fexofenadine and its ester derivatives involves the esterification of a carboxylic acid precursor. researchgate.netepa.govjournaljsrr.com This step is crucial for protecting the carboxylic acid group during subsequent chemical transformations. For instance, 2-(4-cyclopropyl carbonyl)-phenyl-2-methyl propionic acid can be esterified using ethanol (B145695) in an acidic environment to form the corresponding ethyl ester. researchgate.net This method is a fundamental transformation in organic synthesis, often utilizing acid catalysts to facilitate the reaction between the carboxylic acid and an alcohol. researchgate.netslideshare.net

Role of Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate as a Key Intermediate

Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate, also known as Fexo Chloro, is a pivotal intermediate in many synthetic routes to fexofenadine. scimplify.comchemicalbook.com This compound contains a reactive chlorobutyryl group that allows for subsequent N-alkylation with α,α-diphenyl-4-piperidinemethanol (azacyclonol). scimplify.comgoogle.com The synthesis of this key intermediate can be achieved through a Friedel-Crafts acylation reaction between an appropriate aromatic precursor and 4-chlorobutyryl chloride. google.comgoogle.com However, this reaction can sometimes lead to the formation of undesired meta-isomers, which can be challenging to separate. google.compatsnap.com

A significant challenge in using this intermediate is the potential for the formation of a cyclopropyl (B3062369) ketone byproduct when it reacts directly with azacyclonol (B1665903), as the azacyclonol can act as a base. google.com To circumvent this, the ketone functionality is often reduced to an alcohol before the coupling reaction. google.com

Processes Involving Reduction and Subsequent Esterification

Several synthetic pathways for fexofenadine incorporate a reduction step followed by esterification. researchgate.netepa.govslideshare.net A common strategy involves the reduction of a ketone to a hydroxyl group. For example, the carbonyl group of 4-(4-chloro-1-carbonyl-butyl)-α,α-dimethyl phenyl acid ethyl ester can be reduced to a hydroxyl group using sodium borohydride (B1222165). researchgate.net This transformation is a critical step to install the secondary alcohol present in the fexofenadine molecule. The resulting hydroxy ester can then be carried forward to the final product. researchgate.net

Preparation from 4-(4-Hydroxy-1-butynyl)-α,α-dimethylbenzeneacetic acid, methyl ester

An alternative synthetic route utilizes 4-(4-Hydroxy-1-butynyl)-α,α-dimethylbenzeneacetic acid, methyl ester as a starting material. google.comepo.orggoogleapis.com This alkyne can be hydrated to form the corresponding ketone, methyl 4-(4-hydroxy-1-oxobutyl)-α,α-dimethylphenylacetate. google.comepo.org This hydration can be catalyzed by various metal salts, including copper and silver salts, which have been found to be effective and avoid the use of more hazardous mercury compounds. googleapis.com The reaction is often carried out in an alcohol solvent. google.comepo.org The resulting keto ester can then be further processed to yield this compound and ultimately fexofenadine.

Advanced Synthetic Approaches and Process Optimization

Continuous efforts are being made to enhance the efficiency, cost-effectiveness, and environmental friendliness of fexofenadine synthesis. researchgate.netacs.org Process optimization focuses on several key areas, including improving reaction yields, reducing reaction times, and minimizing the formation of impurities. researchgate.netpatsnap.com

One area of optimization involves the purification of intermediates. For example, the purification of 4-[4-chloro-1-oxobutyl]-2,2-dimethylphenyl acetic acid alkyl ester can be achieved by suspension in a hydrocarbon solvent like n-heptane to remove isomeric impurities. google.com

| Intermediate | Reaction | Reagents/Conditions | Outcome | Reference |

| 2-(4-cyclopropyl carbonyl)-phenyl-2-methyl propionic acid | Esterification | Ethanol, acidic condition | 4-(4-chloral-1-carbonyl-butyl)- α,α-dimethyl phenyl acid ethyl ester | researchgate.net |

| 4'-bromo-4-chlorobenzone ethyl ketone and 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propylene | Coupling Reaction | Palladium catalyst | 2-[4-(4-chloro-1-butyryl) phenyl]-2-methyl propionic acid methyl ester | google.com |

| 4-(4-chlorobutyryl)-α, α-dimethylphenylacetic acid methyl ester | Condensation | 4-cyanopiperidine, potassium carbonate, potassium iodide | 2-(4-(4-(4-cyano-1-piperidinyl)butyryl)phenyl)-2-methyl-propionic acid methyl ester | patsnap.com |

| 4-(4-Hydroxy-1-butynyl)-α,α-dimethylbenzeneacetic acid, methyl ester | Hydration | Copper fluoroborate, ethanol/water | methyl 4-(4-hydroxy-1-oxobutyl)-α,α-dimethylphenylacetate | google.comepo.org |

| Methyl 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetate | Reduction and Hydrolysis | Sodium borohydride, Sodium hydroxide (B78521) | Fexofenadine | google.com |

Novel Synthetic Routes for this compound

The synthesis of this compound, and subsequently fexofenadine, has evolved through various innovative routes designed to improve yield, reduce costs, and increase purity.

One novel approach begins with benzene (B151609) and methallyl alcohol acetate (B1210297), proceeding through a Friedel-Crafts alkylation reaction. scribd.com This multi-step synthesis involves subsequent hydrolysis, oxidation, esterification, and reduction to yield the intermediate, which is then N-alkylated to produce 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate, the ester precursor to fexofenadine. researchgate.net

Another patented method utilizes a palladium-catalyzed coupling reaction as a key step. google.com The synthesis starts from bromobenzene (B47551) and prepares 2-[4-(4-chloro-1-butyryl)phenyl]-2-methyl propionic acid methyl ester. This intermediate is then subjected to N-alkylation with azacyclonol, followed by carbonyl reduction to yield this compound. google.com

To address the common issue of isomer formation, a synthetic method was developed that involves the condensation reaction of 4-(4-chlorobutyryl)-alpha, alpha-dimethyl phenylacetate (B1230308) and 4-cyanopiperidine. patsnap.com This route is designed to circumvent the formation of meta-isomers that are difficult to separate from the desired para-isomer. patsnap.com An alternative strategy that exclusively affords the para-isomer avoids the use of Grignard reagents by creating a β-keto ester derivative as a crucial intermediate. googleapis.com

Further innovation includes an industrial process that involves the conversion of piperidine (B6355638) to a phosphite, which then reacts with 2-methyl-2-butene. cymitquimica.com Research has also demonstrated an efficient synthesis starting from commercially available cumene, which employs a sequence of Friedel–Craft's reaction, substitution, reduction, bromination, and a Grignard reaction. researchgate.net

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts

The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters. Researchers have systematically studied the impact of temperature, solvents, and catalysts to maximize yields and product purity.

In routes involving Friedel-Crafts acylation, Lewis acids such as aluminum chloride, ferric chloride, and zinc chloride are common catalysts, with solvents like dichloromethane (B109758) and nitrobenzene (B124822) being employed. google.com For palladium-catalyzed coupling reactions, catalysts include palladium acetate and tetrakis(triphenylphosphine)palladium (B116648) in solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile. google.com

The N-alkylation step, where the piperidine moiety is introduced, often uses solvents like toluene (B28343) or 4-methyl-2-pentanone (B128772) with a catalyst such as potassium iodide. patsnap.com Optimization of this step has shown that conducting the reaction at 90°C for 4 hours in 4-methyl-2-pentanone can achieve a yield of 90.1%. patsnap.com

The reduction of the keto group to form the secondary alcohol of this compound is a critical step. Sodium borohydride is a frequently used reducing agent in alcoholic solvents like methanol (B129727) or ethanol. researchgate.netgoogle.com In one optimized process, the oxidation of an alcohol precursor using potassium permanganate (B83412) was found to be most effective at a temperature of 40-45℃, achieving a yield of 62.3%, whereas lower or higher temperatures resulted in reduced yields. researchgate.net

The table below summarizes various optimized conditions for key reaction steps in the synthesis of this compound and its precursors.

| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Yield/Outcome | Source |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Aluminum Chloride (Lewis Acid) | Dichloromethane | Not specified | Key step in forming the carbon skeleton | google.com |

| Oxidation | Potassium Permanganate | Not specified | 40-45°C | 62.3% yield | researchgate.net |

| Condensation/N-Alkylation | Potassium Iodide | 4-Methyl-2-pentanone | 90°C | 90.1% yield | patsnap.com |

| Condensation/N-Alkylation | Potassium Carbonate | Toluene | 90°C | 86.5% yield (longer reaction time) | patsnap.com |

| Carbonyl Reduction | Sodium Borohydride | Methanol/Ethanol | Not specified | Forms the hydroxyl group of the final product | google.comgoogle.com |

| Hydration of Alkyne | Copper Fluoroborate | Methanol/Water | Reflux | Effective for large-scale preparation | google.com |

Control of Impurity Formation during Synthesis

A primary challenge in the synthesis of this compound is the control of impurities, which can be difficult to remove and may carry over into the final active pharmaceutical ingredient. google.com The main impurities of concern are the meta-isomer and the keto-analog. google.comnih.gov

The formation of the meta-isomer is a common side effect of the Friedel-Crafts reaction, which can produce a mixture of para- and meta-substituted products that are challenging to separate due to their similar physical properties. patsnap.com To overcome this, specific synthetic routes have been designed to be highly regioselective, affording the desired para-isomer exclusively. googleapis.com Another method for impurity control involves the purification of the intermediate 4-[4-chloro-1-oxo butyl]-2,2-dimethyl phenyl acetic acid methyl ester by crystallization at very low temperatures (-30°C to -50°C) in hydrocarbon solvents like heptane (B126788) or hexane, which leaves the meta-isomer dissolved in the solvent. google.com

The keto-analog impurity, methyl 4-[4-[4-(hydroxybiphenyl methyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenyl acetate, arises from the incomplete reduction of the ketone to the secondary alcohol. google.comnih.gov It has been observed that the desired product, this compound, can precipitate out of the reaction mixture before the reduction is complete, trapping the unreacted keto-ester starting material. google.com Ensuring the reaction goes to completion is therefore critical. One strategy to minimize byproducts during earlier steps, such as oxidation with potassium permanganate, is to use protecting groups on the side chain of the benzene ring. researchgate.net Difficulties in separating impurities produced during one-pot hydrolysis methods also highlight the need for controlled, stepwise reaction sequences. patsnap.com

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily exploited in its role as the penultimate intermediate in the production of fexofenadine.

Hydrolysis to Fexofenadine: Mechanisms and Conditions

The final step in many synthetic routes to fexofenadine is the hydrolysis of the methyl ester group of this compound to a carboxylic acid. researchgate.netnih.gov This transformation is typically achieved through alkaline hydrolysis. researchgate.net The reaction generally involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide, in a suitable solvent system. google.comgoogle.com

Commonly, alcoholic solvents like methanol or ethanol are used, often in combination with water. researchgate.netgoogle.com The reaction mixture is heated to reflux for several hours to ensure the hydrolysis goes to completion. google.com For example, one procedure involves refluxing the ester with 10M NaOH in a methanol and water mixture for 3.5 hours. google.com After the reaction, the mixture is cooled and the pH is adjusted with an acid, such as acetic acid, to precipitate the fexofenadine free acid. google.com Incomplete hydrolysis can result in the methyl ester remaining as an impurity (known as Impurity C) in the final fexofenadine product, making this a critical control point in manufacturing. nih.gov

Formation of Deuterium (B1214612) Labeled this compound

For use in pharmacokinetic studies and as internal standards in analytical testing, stable isotope-labeled versions of this compound have been synthesized. medchemexpress.com Fexofenadine-d6 Methyl Ester is a deuterium-labeled isotopologue of the compound. medchemexpress.commedchemexpress.com The incorporation of deuterium atoms creates a molecule with a higher mass that is chemically identical but distinguishable by mass spectrometry. chemsrc.com This makes it an invaluable tool for accurately quantifying the non-labeled compound in biological samples during drug development and clinical analysis. medchemexpress.com

Potential for Further Chemical Transformations

The primary chemical transformation that this compound is designed to undergo is its hydrolysis to fexofenadine. researchgate.netresearchgate.netgoogle.com Its synthesis is itself the result of another key transformation: the reduction of its immediate precursor, methyl 4-[4-[4-(hydroxybiphenyl methyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenyl acetate. google.com The reactivity of the molecule is centered around these two functionalities—the ester and the secondary alcohol. While other transformations are theoretically possible at its various functional groups, its principal role in pharmaceutical chemistry is as a direct precursor to the final drug, and as such, these two reactions represent its most significant and widely utilized chemical conversions.

Iii. Analytical Chemistry of Fexofenadine Methyl Ester

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for the analysis of fexofenadine (B15129) methyl ester, allowing for its effective separation from fexofenadine and other related compounds.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (DAD, UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of fexofenadine and its related impurities, including fexofenadine methyl ester. researchgate.netnih.govresearchgate.net Different detectors can be coupled with HPLC to achieve the desired sensitivity and selectivity.

Diode Array Detector (DAD) and UV Detector: HPLC methods with Diode Array Detectors (DAD) or single-wavelength UV detectors are common for the quantification of this compound. uni.lunih.gov A simple reverse-phase HPLC-DAD method has been developed to separate fexofenadine from its impurities, including the methyl ester. nih.gov Quantitation is often achieved with UV detection at a specific wavelength, such as 215 nm. nih.govnih.gov In one such method, this compound (Impurity C) was successfully separated and quantified. nih.gov

Fluorescence Detection: While less commonly cited specifically for the methyl ester, fluorescence detection is a sensitive technique used for the analysis of fexofenadine and could be applicable to its derivatives. nih.gov

Stability-indicating methods are crucial for assessing the purity of a drug substance under various environmental conditions. Validated stability-indicating HPLC methods have been developed to separate fexofenadine from its degradation products and process-related impurities, including this compound. uni.lunih.gov These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and robustness. nih.govnih.gov

In one study, a stability-indicating HPLC-DAD method was established where fexofenadine and its related compounds, including this compound, were subjected to stress conditions such as oxidation, hydrolysis, photolysis, and heat. uni.lunih.gov The method demonstrated complete separation of the parent drug from all degradation products, proving its stability-indicating power. nih.govnih.gov The linearity of the method for this compound (Impurity C) was established with a high correlation coefficient (r = 0.9991). nih.gov

The choice of stationary and mobile phases is critical for achieving optimal separation in HPLC.

Column Chemistry: C18 columns, specifically Hypersil BDS C18, are frequently used for the separation of fexofenadine and its impurities. nih.govnih.gov These columns provide the necessary hydrophobicity to retain and separate the compounds based on their polarity. In some methods, a C8 column has also been utilized. researchgate.net

Mobile Phase Optimization: The mobile phase composition is carefully optimized to achieve good resolution and peak shape. A common mobile phase consists of a mixture of a buffer and an organic modifier. For instance, a mobile phase comprising a phosphate (B84403) buffer (containing 1-octane sulfonic acid sodium salt monohydrate and triethylamine (B128534) at pH 2.7) and methanol (B129727) in a 60:40 (v/v) ratio has been successfully used. uni.lunih.gov The addition of an ion-pairing agent like 1-octane sulfonic acid helps in sharpening the peaks. idealpublication.in The concentration of the organic modifier, such as methanol or acetonitrile, is a key parameter; higher concentrations can lead to peak intersecting and loss of sharpness, while lower concentrations can result in excessive tailing and longer retention times. idealpublication.in

To ensure the accuracy and precision of quantitative analysis, an internal standard is often employed. The internal standard helps to correct for variations in injection volume and other experimental parameters. For the analysis of fexofenadine and its related compounds, including the methyl ester, lisinopril (B193118) has been used as an internal standard. nih.govnih.gov In another method, 5-methyl 2-nitrophenol (B165410) was used as the internal standard for the quantitation of fexofenadine. researchgate.net

Mobile Phase Optimization and Column Chemistry (e.g., C18 columns)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and selective detection, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of LC with the mass-analyzing capability of a mass spectrometer.

A validated LC-MS/MS method has been developed for the quantification of fexofenadine in human plasma, which can be adapted for its methyl ester. nih.gov The method utilizes a Gemini C18 column and a mobile phase of deionized water and methanol with formic acid and ammonium (B1175870) acetate (B1210297). nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. nih.gov For fexofenadine, the transition m/z 502.3 → 171.0 is monitored. nih.gov A similar approach could be applied for the trace analysis of this compound. LC-MS/MS is particularly valuable for pharmacokinetic studies. nih.govbjmu.edu.cn

Spectroscopic and Other Characterization Techniques

While chromatography is essential for separation and quantification, spectroscopic techniques are vital for the structural characterization of this compound.

UV Detection for Quantification

Ultraviolet (UV) detection, commonly coupled with High-Performance Liquid Chromatography (HPLC), is a primary technique for the quantification of this compound. nih.govuni.lu In a validated stability-indicating reversed-phase HPLC (RP-HPLC) method, this compound, identified as "Impurity C," was quantified alongside fexofenadine and other related compounds. nih.govresearchgate.net

The method utilized a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. For the simultaneous determination of fexofenadine and its impurities, including the methyl ester, a detection wavelength of 215 nm was found to be optimal. nih.govuni.lud-nb.info This wavelength provides adequate sensitivity for all compounds of interest. nih.gov The separation is typically achieved on a C18 analytical column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol. nih.govnih.gov For instance, one validated method employed a mobile phase of phosphate buffer (pH 2.7) and methanol (60:40, v/v) at a flow rate of 1.5 ml/min. nih.govuni.lu

Under these conditions, this compound (Impurity C) was successfully separated from the active pharmaceutical ingredient and other impurities, with a retention time of approximately 16.530 minutes. nih.govresearchgate.net The use of an internal standard, such as lisinopril, allows for precise quantification based on the area ratio of the analyte peak to the internal standard peak. nih.govd-nb.info

Comprehensive Characterization Data for Reference Materials

The availability of well-characterized reference materials is fundamental for accurate analytical testing. fishersci.be Pharmaceutical secondary standards or certified reference materials (CRMs) for this compound are commercially available from specialized suppliers. sigmaaldrich.commz-at.de These reference materials are produced and certified under stringent quality systems, such as ISO/IEC 17025 and ISO 17034, ensuring their suitability for qualitative and quantitative analyses. sigmaaldrich.com

A comprehensive certificate of analysis (CoA) accompanies these standards and includes critical characterization data. sigmaaldrich.com This documentation provides confirmation of the material's identity and purity, which is essential for its use in method development, validation, and routine quality control testing. aquigenbio.comclearsynth.com The data ensures traceability and compliance with regulatory guidelines. aquigenbio.comclearsynth.com

Interactive Table: Properties of this compound Reference Material

| Property | Value | Source |

| Chemical Name | Methyl 2-[4-[(1RS)-1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]-butyl]phenyl]-2-methylpropanoate | fishersci.be |

| Empirical Formula | C₃₃H₄₁NO₄ | sigmaaldrich.com |

| Molecular Weight | 515.68 g/mol | sigmaaldrich.com |

| CAS Number | 154825-96-4 | sigmaaldrich.com |

| Application | Method development, qualitative/quantitative analyses, calibration, quality control | sigmaaldrich.com |

Method Validation and Quality Control in Analytical Research

Adherence to ICH Guidelines for Validation

Analytical method validation is a regulatory requirement to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures. ontosight.ai Methods developed for the quantification of this compound as an impurity in fexofenadine hydrochloride are validated according to these ICH guidelines. nih.govd-nb.infonih.gov This validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specified substance. nih.govnih.gov

Accuracy, Precision, Robustness, Limits of Detection and Quantitation

Validation according to ICH guidelines involves evaluating several key performance characteristics. nih.govdergipark.org.tr

Accuracy: This is determined by recovery studies, assessing how close the measured value is to the true value. For this compound, accuracy is often evaluated by spiking a sample with a known quantity of the impurity and measuring the recovery. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the relative standard deviation (%RSD). dergipark.org.trresearchgate.net

Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govdergipark.org.tr Variations may include changes in mobile phase composition, pH, flow rate, and column temperature. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. dergipark.org.trhumanjournals.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. dergipark.org.trhumanjournals.com

Interactive Table: Validation Parameters for this compound (Impurity C) by HPLC-UV

| Validation Parameter | Finding | Source |

| Linearity Range | 0.1–50 µg/ml | nih.govuni.lu |

| Correlation Coefficient (r) | 0.9991 | nih.gov |

| Limit of Detection (LOD) | 0.01 µg/ml | nih.gov |

| Limit of Quantitation (LOQ) | 0.03 µg/ml | nih.gov |

| Accuracy (% Recovery) | 98.71% - 101.42% | nih.gov |

| Precision (%RSD) | Repeatability: 0.51-0.93, Intermediate Precision: 0.62-1.21 | nih.gov |

| Robustness | The method was found to be robust against small variations in pH, mobile phase composition, flow rate, and detection wavelength. | nih.gov |

Application in Pharmaceutical Quality Control and Method Development

This compound is primarily encountered as a process-related impurity or a potential degradant in the synthesis of fexofenadine hydrochloride. ontosight.ainih.govuni.lu Therefore, its detection and quantification are crucial aspects of pharmaceutical quality control (QC). ontosight.ai Validated analytical methods are applied for the routine analysis of fexofenadine bulk drug substance and finished tablet formulations to ensure that the level of this impurity remains within the limits specified by pharmacopoeias and regulatory bodies. ontosight.ainih.gov

Reference standards of this compound are essential tools for this purpose. They are used in method development to establish separation and detection parameters and in routine QC for system suitability checks, calibration, and the accurate identification and quantification of the impurity in test samples. clearsynth.com The availability of these methods and standards supports the release of safe and high-quality pharmaceutical products. researchgate.net

Iv. Metabolic and Biotransformation Studies of Fexofenadine Methyl Ester

Identification and Characterization as a Metabolite

Fexofenadine (B15129), the active carboxylic acid metabolite of terfenadine (B1681261), undergoes very limited metabolism in the human body. drugbank.comwikipedia.org Scientific investigations have successfully identified a few metabolic products resulting from this minimal biotransformation. Among these is the methyl ester of fexofenadine, which has been characterized as a distinct metabolite. drugbank.comjku.at This compound, also referred to as Impurity C in some pharmacopeial contexts, is a known related substance to fexofenadine. researchgate.netnih.govnih.govd-nb.info Its formation represents one of the metabolic pathways for the parent drug, fexofenadine. jku.at

Table 1: Quantitative Metabolite Formation from Fexofenadine

| Metabolite | Percentage of Total Dose |

|---|---|

| Fexofenadine Methyl Ester | 3.6% drugbank.com |

| Azacyclonol (B1665903) (MDL 4829) | 1.5% drugbank.com |

| Total Metabolized Drug | ~5% drugbank.com |

This compound as an Identified Metabolite of Fexofenadine

Enzymatic Pathways and Mechanisms of Formation

The liver is a primary site for drug metabolism, largely facilitated by enzymes such as the cytochrome P-450 system and carboxylesterases. medcentral.comdoi.org However, fexofenadine's hepatic metabolism is very minimal, with only about 5% of a dose being processed in the liver. drugbank.comwikipedia.org While the specific enzymes responsible for the esterification of fexofenadine to its methyl ester metabolite have not been definitively elucidated, carboxylesterases (CES) are known to be crucial in the metabolism of a wide variety of xenobiotics, including the hydrolysis of ester prodrugs. drugbank.comresearchgate.net Humans have two primary carboxylesterases, CES1, predominantly found in the liver, and CES2, which is mainly located in the intestine. researchgate.netnih.gov These enzymes exhibit different substrate specificities; for instance, hCE2 is poor at hydrolyzing prodrugs with large acyl groups. nih.gov Studies on fexofenadine prodrugs have shown that an ethyl-ester derivative of fexofenadine can be hydrolyzed back to fexofenadine by hepatic CES1. nih.gov This highlights the role of hepatic esterases in the biotransformation of fexofenadine-related ester compounds, although their direct involvement in the formation of the methyl ester metabolite from fexofenadine remains to be fully characterized.

There is compelling evidence to suggest the involvement of the intestinal microbiome in the formation of this compound. medcentral.comnih.gov A key finding is that this specific metabolite is detected exclusively in the feces. medcentral.comnih.gov This localization strongly implies that the biotransformation likely occurs in the gastrointestinal tract rather than systemically after absorption. nih.gov It has been proposed that the intestinal flora are probably involved in this metabolic conversion. medcentral.comnih.gov The gut microbiota harbors a vast array of enzymes capable of metabolizing compounds that the host cannot, and the reduction of azo dyes by intestinal anaerobes is a well-documented example of such activity. biorxiv.org While the direct enzymatic pathway within the gut bacteria for fexofenadine esterification has not been detailed, the fecal-only presence of the metabolite points to the microbiome as the probable site of its formation. medcentral.comnih.gov

The metabolism of xenobiotics can vary significantly between species due to differences in the expression and activity of metabolic enzymes. In the case of fexofenadine metabolism, some species-specific data is available. Studies in dogs have indicated the potential for the formation of trace amounts of the methyl ester of fexofenadine following oral administration of the drug. fda.gov In humans, as previously noted, this metabolite constitutes about 3.6% of an administered dose. drugbank.com

The beagle dog is often used as a preclinical model to investigate drug transport and metabolism. nih.gov However, there are known differences in pharmacokinetics between dogs and humans. For example, fexofenadine has a low oral bioavailability in dogs. msdvetmanual.com Chronic toxicity studies have shown that terfenadine is extensively metabolized to fexofenadine in animals, and that fexofenadine itself is less toxic than terfenadine in dogs. fda.gov While direct comparative quantitative studies on this compound formation are limited, the available data suggests the pathway exists in both species, albeit potentially to different extents. drugbank.comfda.gov

Table 2: this compound Formation in Human vs. Dog

| Species | Finding | Reference |

|---|---|---|

| Human | Identified as a metabolite, accounting for ~3.6% of the total dose. drugbank.com | drugbank.com |

| Dog | Potential for formation in trace amounts has been noted. fda.gov | fda.gov |

Role of Intestinal Flora in this compound Formation

Prodrug Research Involving this compound

The primary goal of creating a fexofenadine prodrug is to develop a compound that can be absorbed intact through the intestine and then be converted to the active fexofenadine in the liver. nih.gov This strategy aims to bypass the intestinal barriers that limit fexofenadine's bioavailability. nih.govresearchgate.net

A key aspect of fexofenadine prodrug design is creating a molecule that can resist hydrolysis by intestinal esterases, specifically human carboxylesterase 2 (hCE2), which is the major esterase in the human intestine. nih.gov hCE2 has difficulty breaking down prodrugs with large acyl groups. nih.govresearchgate.net Taking advantage of this, researchers have synthesized fexofenadine prodrugs, such as ethyl-fexofenadine (ethyl-FXD), by modifying the carboxyl group of fexofenadine. nih.gov

Studies have shown that both ethyl-FXD and another derivative, 2-hydroxyethyl-FXD, were resistant to hydrolysis in the intestine, which would allow them to be absorbed as the intact prodrug. nih.govresearchgate.net This resistance is a critical first step in improving the oral bioavailability of fexofenadine. Both of these derivatives also demonstrated high membrane permeability in laboratory models using human P-gp-negative LLC-PK1 cells. nih.govresearchgate.net

However, in cells that overexpressed human P-gp, ethyl-FXD was still transported by this efflux pump, but the pump's capacity to remove it was easily saturated. nih.govresearchgate.net In contrast, 2-hydroxyethyl-FXD was transported more efficiently by P-gp than fexofenadine itself, making it a less suitable prodrug candidate. nih.govresearchgate.net

Table 1: Comparison of Fexofenadine Prodrug Candidates

| Compound | Resistance to Intestinal Hydrolysis | Hepatic Conversion by hCE1 | P-gp Efflux | Suitability as a Prodrug |

|---|---|---|---|---|

| Ethyl-FXD | Yes nih.govresearchgate.net | Yes nih.govresearchgate.net | Subject to efflux, but easily saturated nih.govresearchgate.net | Good candidate nih.govresearchgate.net |

| 2-hydroxyethyl-FXD | Yes nih.govresearchgate.net | No nih.govresearchgate.net | More efficient efflux than fexofenadine nih.govresearchgate.net | Unsuitable nih.govresearchgate.net |

After absorption, the ideal prodrug is rapidly converted to the active parent drug by hepatic esterases, primarily human carboxylesterase 1 (hCE1). nih.govnih.gov This tissue-specific bioactivation is a cornerstone of the prodrug strategy. nih.gov

Research has demonstrated that ethyl-FXD is effectively hydrolyzed by hepatic hCE1, releasing the active fexofenadine. nih.govresearchgate.net Conversely, 2-hydroxyethyl-FXD was not hydrolyzed by hCE1, making it an unsuitable prodrug despite its resistance to intestinal esterases. nih.govresearchgate.net

In rat studies, after oral administration of ethyl-FXD, the prodrug itself was not detected in the plasma, while fexofenadine was, indicating complete first-pass hydrolysis. nih.gov However, the oral bioavailability of fexofenadine derived from ethyl-FXD was only 6.2%. nih.gov Further investigation revealed that a significant portion (84%) of the absorbed ethyl-FXD was hydrolyzed within the enterocytes (intestinal cells). nih.gov The resulting fexofenadine was then subject to P-gp-mediated efflux back into the intestinal lumen, with only about one-fifth reaching the mesenteric vein. nih.gov This highlights that intestinal bioconversion is a critical factor influencing the oral bioavailability of such ester prodrugs. nih.gov

Mutual prodrugs are composed of two therapeutic agents that are chemically linked. researchgate.netsamipubco.com This approach can offer synergistic effects or target the drug to a specific site. researchgate.netsamipubco.com

In the context of fexofenadine, a mutual prodrug has been designed by conjugating it with D-glucosamine. echemcom.com D-glucosamine is an amino sugar that can act as a transporter and has anti-inflammatory properties, which can be beneficial in conditions like inflammatory bowel disease (IBD). echemcom.com Antihistamines like fexofenadine can also be advantageous for IBD patients by reducing high histamine (B1213489) levels. researchgate.netechemcom.com

The design of this mutual prodrug makes fexofenadine less lipophilic, which limits its absorption until it reaches the colon. echemcom.com In the colon, the linkage is cleaved by N-acyl amidase, releasing both fexofenadine and D-glucosamine to act locally. echemcom.com This targeted delivery system aims to enhance the therapeutic effect while minimizing systemic side effects. researchgate.netsamipubco.com

V. Preclinical and Pharmacological Investigations Involving Fexofenadine Methyl Ester

Studies on the Role of Fexofenadine (B15129) Methyl Ester as an Impurity in Preclinical Models

Fexofenadine methyl ester is identified as a key impurity in fexofenadine hydrochloride preparations, often designated as Impurity C or Fexofenadine Related Compound B. nih.govresearchgate.net Its formation can occur during the chemical synthesis of fexofenadine, particularly if methanol (B129727) is used as a solvent in purification steps. google.com As such, its presence is carefully monitored in preclinical batches of the drug to understand any potential effects it might have.

Analytical methods, primarily high-performance liquid chromatography (HPLC), have been developed and validated to effectively separate and quantify this compound from the active pharmaceutical ingredient. nih.gov Preclinical evaluations of fexofenadine inherently include the impurity profile of the tested batches, which would contain any this compound. fda.gov A study in beagle dogs specifically planned to analyze for the methyl ester of fexofenadine, recognizing it as both an impurity and a potential metabolite. fda.gov

Comparative Pharmacological Activity Research

Comparison with Parent Fexofenadine and Other Metabolites

Fexofenadine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor. drugbank.com Its pharmacological activity is attributed to the specific chemical structure, particularly the carboxylic acid group, which is crucial for binding to the H1 receptor.

In contrast, this compound, where this carboxylic acid group is esterified, demonstrates significantly reduced pharmacological activity. fda.gov In vitro binding studies have confirmed that this compound has a much lower affinity for the H1 receptor compared to the parent fexofenadine. fda.govfda.gov This is consistent with the understanding that fexofenadine itself is the primary active moiety responsible for the antihistaminic effects observed. google.com The parent drug, fexofenadine, also shows low affinity for cholinergic, adrenergic, and serotonergic receptors, contributing to its favorable side-effect profile. fda.gov

Table 1: Comparative H1 Receptor Binding Affinity

| Compound | H1 Receptor Binding Affinity |

|---|---|

| Fexofenadine | Potent Antagonist |

Bioavailability and Pharmacokinetic Considerations

Plasma Concentrations in Animal Studies

Animal pharmacokinetic studies have confirmed that systemic exposure to this compound is minimal following oral administration of fexofenadine. In a 6-month study where beagle dogs received high daily doses of fexofenadine, plasma samples analyzed after 183 days showed that levels of the methyl ester were below the limit of quantitation (0.5 ng/ml). service.gov.uk Another 1-month oral toxicity study in beagle dogs also involved the measurement of plasma concentrations of both fexofenadine and its methyl ester. fda.gov A study was also designed to investigate the potential for trace formation of the methyl ester in dogs after a single oral dose of fexofenadine. fda.gov These findings indicate that this compound is either poorly absorbed or rapidly metabolized/eliminated, resulting in undetectable or negligible plasma concentrations in animal models. fda.govservice.gov.uk

Table 2: Summary of this compound Plasma Concentration Findings in Animal Studies

| Animal Model | Study Details | Findings on this compound |

|---|---|---|

| Beagle Dog | 6-month oral gavage study | Plasma levels were below the limit of quantitation (0.5 ng/ml) after 183 days of high-dose fexofenadine administration. service.gov.uk |

| Beagle Dog | 1-month oral gavage toxicity study | Plasma concentrations of fexofenadine and this compound were measured. fda.gov |

Vi. Research on Stability and Degradation of Fexofenadine Methyl Ester

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. These studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways. For fexofenadine (B15129) and its related compounds, including fexofenadine methyl ester, various stability-indicating methods have been developed, primarily using high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection. nih.govnih.gov These methods are designed to separate the parent compound from any degradation products that may form under stress, thus demonstrating the specificity of the analytical procedure. nih.gov

One such method utilized a Hypersil BDS C-18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) (60:40, v/v) at a pH of 2.7, which successfully separated fexofenadine from its methyl ester and other impurities. nih.govsincopharmachem.com Another advanced method employed a gradient RP-UPLC technique with a Waters Acquity BEH C18 column, which also achieved effective separation of fexofenadine from its process-related impurities and degradation products. nih.govresearchgate.net

Forced degradation studies on fexofenadine hydrochloride, which include this compound as a related substance, have revealed its susceptibility to degradation under various stress conditions.

Under acidic conditions (e.g., 0.5 N HCl at 80°C for 4 hours), fexofenadine shows significant degradation. nih.gov The primary degradation pathway for this compound under these conditions is hydrolysis of the ester bond to form fexofenadine. uni.lud-nb.info In one study, fexofenadine recovery was about 82.51% after acid treatment, with the appearance of several secondary degradation peaks. nih.gov

In basic conditions (e.g., 0.5 N NaOH at 80°C for 4 hours), fexofenadine has shown a higher stability compared to acidic conditions, with a recovery of approximately 89.54%. nih.gov Similar to acidic conditions, the ester linkage in this compound is expected to hydrolyze under basic conditions, yielding fexofenadine.

Oxidative degradation has been identified as a significant stress factor. When treated with hydrogen peroxide (e.g., 3% H₂O₂ at 60°C for 5 hours or 30% H₂O₂ at 80°C for 2 hours), fexofenadine undergoes considerable degradation. nih.govnih.gov The recovery of fexofenadine was found to be as low as 22.01% with 30% H₂O₂. nih.govsincopharmachem.com

Photolytic degradation studies, exposing the compound to direct daylight and UV light (at 254 nm), have also been conducted. nih.govresearchgate.net Research has shown that fexofenadine is susceptible to photodegradation, which can lead to the formation of various products. researchgate.netnih.gov

The following table summarizes the findings from a forced degradation study on fexofenadine, which provides insights into the stability of this compound under these conditions.

| Stress Condition | Conditions | Fexofenadine Recovery (%) | Observations |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl, 80°C, 4 hr | 82.51% | Three secondary degradation peaks observed. nih.gov |

| Base Hydrolysis | 0.5 N NaOH, 80°C, 4 hr | 89.54% | No significant degradation peaks reported under the studied conditions. nih.gov |

| Oxidative Degradation | 3% H₂O₂, 80°C, 2 hr | 89.73% | Significant degradation observed. nih.govsincopharmachem.com |

| Oxidative Degradation | 30% H₂O₂, 80°C, 2 hr | 22.01% | A secondary degradation peak was detected. nih.govsincopharmachem.com |

| Thermal Degradation | 80°C, 4 hr | 94.23% | Relatively stable under thermal stress. nih.gov |

| Photodegradation | Direct daylight, up to 1 week | 91.33% | A secondary degradation peak was observed. nih.gov |

Identification of Degradation Products

The primary degradation of this compound under hydrolytic (acidic and basic) conditions is its conversion to fexofenadine. uni.lud-nb.info

In studies focused on fexofenadine, several degradation products have been identified which could also be relevant to the degradation of this compound, especially under oxidative and photolytic stress.

Under oxidative stress , a major degradation product of fexofenadine has been identified as its N-oxide, specifically 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid. nih.govresearchgate.net This suggests that the piperidine (B6355638) nitrogen in this compound is also susceptible to oxidation.

Photolytic degradation of fexofenadine has been shown to yield two main products: an isopropyl derivative formed through decarboxylation, and a benzophenone (B1666685) compound resulting from rearrangement and oxidation reactions. nih.gov It is plausible that this compound could undergo similar photochemical reactions. Another potential degradation product is the decarboxylated derivative of this compound. sincopharmachem.comsynzeal.com

The table below lists some of the known degradation products related to fexofenadine and its derivatives.

| Degradation Product | Stress Condition | Parent Compound |

|---|---|---|

| Fexofenadine | Acidic/Basic Hydrolysis | This compound |

| Fexofenadine N-oxide | Oxidative | Fexofenadine |

| Isopropyl derivative (from decarboxylation) | Photolytic | Fexofenadine |

| Benzophenone compound | Photolytic | Fexofenadine |

| Fexofenadine Decarboxylated Degradation Product | Not specified | Fexofenadine |

Factors Influencing Stability

Several factors can influence the stability of this compound.

pH: The pH of the environment is a critical factor. The ester bond is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of fexofenadine. uni.lud-nb.info

Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation, primarily through the oxidation of the tertiary amine in the piperidine ring to form the N-oxide. nih.govresearchgate.net

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to decarboxylation and molecular rearrangement. nih.gov Therefore, protection from light is important during storage and handling.

Temperature: Elevated temperatures can accelerate the rate of degradation, particularly in the presence of other stress factors like acid, base, or oxidizing agents. nih.gov

Q & A

Q. What are the primary metabolic pathways of fexofenadine leading to fexofenadine methyl ester formation?

Fexofenadine undergoes limited metabolism (~5% of the total dose), with this compound accounting for 3.5–3.6% of metabolites. This conversion occurs via a non-cytochrome P450 pathway, likely mediated by intestinal flora, as evidenced by its exclusive detection in fecal samples. The methyl ester derivative is formed through esterification of the parent compound’s carboxylic acid group. Analytical methods like LC-MS and isotopic tracing (e.g., deuterated analogs) are critical for confirming metabolic pathways .

Q. How can this compound be quantified in biological matrices?

Reverse-phase HPLC coupled with UV detection (215 nm) or LC-MS is recommended for quantification. Chromatographic conditions include using a C18 column, phosphate-perchlorate buffer (pH 2.5), and a mobile phase of methanol/acetonitrile/water (50:10:40). For plasma samples, protein precipitation with acetonitrile or methanol is necessary prior to analysis. Validation parameters (linearity, recovery, precision) should adhere to USP guidelines, with a detection limit of ≤0.006 mg/mL for impurities .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis or transesterification of this compound?

The Taguchi method (L9 orthogonal array) is effective for optimizing reaction parameters such as catalyst type (e.g., KOH vs. NaOH), concentration (0.5–1.5 wt%), alcohol-to-oil molar ratio (1:6–1:12), and temperature (40–60°C). Signal-to-noise (S/N) ratio analysis and ANOVA reveal catalyst concentration as the most influential parameter, contributing >77% to yield variance. For example, 1.5 wt% KOH at 60°C achieves >96% methyl ester yield. This approach reduces experimental runs while maximizing data robustness .

Q. How can researchers resolve discrepancies in reported metabolic yields of this compound?

Discrepancies in yields (e.g., 3.5% vs. 3.6%) may arise from inter-study variability in intestinal flora composition or analytical methodologies. Cross-validation using deuterated standards (e.g., fexofenadine-d6) and controlled in vitro models (e.g., fecal slurry incubations) can isolate microbial contributions. Additionally, population pharmacokinetic studies should account for covariates like diet (e.g., fruit juice intake reduces bioavailability by 36%) and genetic polymorphisms in transporter proteins (e.g., OATP1B1) .

Q. What chromatographic methods distinguish this compound from degradation products?

USP-compliant methods employ dual-column HPLC (L6 and L11 packing) with a 215-nm detector. Key parameters:

- Resolution : ≥2.0 between fexofenadine and pseudoephedrine.

- Relative retention times : 3.2 for decarboxylated degradants, 1.2 for related compound A.

- System suitability : ≤1.0% RSD for peak area reproducibility. Sample preparation involves methanol extraction, sonication, and filtration (0.45 µm). Quantitation uses external standardization with USP reference materials .

Methodological Considerations

Q. How should researchers design stability studies for this compound under oxidative conditions?

Accelerated stability testing under ozone exposure (0.5–2 mg/L) at pH 7–9 can identify oxidation products. LC-HRMS tracks transformation products (TPs), with isotopic labeling (e.g., fexofenadine-d10) confirming reaction sites. Note that commercial deuterated standards may lack labels in reactive regions (e.g., methyl ester groups), necessitating custom synthesis for mechanistic studies .

Q. What statistical approaches validate impurity profiling in this compound batches?

Multivariate analysis (e.g., PCA or PLS-DA) of HPLC-UV data identifies batch-to-batch variability. Acceptance criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.